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The olfactory characteristics and receptor interactions of menthol isomers, including (+)-neomenthel, are
summarized in the table below. Data is from a 2025 study that combined sensory evaluation with

computational molecular docking [1].

Table 1: Sensory Profiles and Detection Thresholds of Menthol Isomers

Common Name in Detection Threshold

Isomer Odor Profile

Study (mglL)
L-menthol L-menthol Pleasant, sweet, mint-like, 5.166
distinct freshness
D-menthol D-menthol Information not specified* 4.734
L-neomenthol L-neomenthol Information not specified* 6.265
D-neomenthol D-neomenthol Information not specified* 7.654
L-isomenthol L-isomenthol Information not specified* 8.125
D-isomenthol D-isomenthol Information not specified* 7.895

© 2026 Smolecule. All rights reserved.

1/5

Tech Support


https://www.smolecule.com/products/s574768?utm_src=pdf-body
https://www.smolecule.com/products/s574768?utm_src=pdf-interest
https://www.smolecule.com/products/s574768?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12294335/
https://www.smolecule.com/products/s574768?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C U | e Specifications & Pricing

Common Name in ) Detection Threshold
Isomer Odor Profile
Study (mglL)
L- L-neoisomenthol Information not specified* 9.458
neoisomenthol
D- D-neoisomenthol Information not specified* 8.952

neoisomenthol

caption: The study noted that L-menthol was the only isomer with a pleasant, sweet, minty odor without off-
flavors; the other seven isomers, including (+)-neomenthol, had negative odors described as musty, herbal,

or earthy [1].

Table 2: Molecular Docking Results with Olfactory Receptors

Olfactory Key Interacting . Binding Energy Range
. Type of Interaction

Receptor Residues (kcal/mol)

Olfr874 (Mouse)  His-55, Thr-56 Hydrogen bonding, -7.3t0-5.1
Hydrophobic

OR8B8 (Human)  Leu-55, Tyr-94, Thr-57  Hydrogen bonding, -7.3t0-5.1
Hydrophobic

OR8B12 Phe-199, Ser-248 Hydrogen bonding, -7.3t0-5.1

(Human) Hydrophobic

caption: Molecular docking indicated that hydrogen bonding and hydrophobic interactions were the key
forces governing the binding of all menthol isomers to the olfactory receptors. OR8B8 and OR8B12 were

identified as human homologous receptors for the mouse receptor Olfr874 [1].

Detailed Experimental Protocols

The following methodologies are based on the 2025 study from which the above data was derived [1].
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Sensory Evaluation Protocol

¢ Panel Training: Recruit 10-20 experienced sensory panelists. Conduct at least three 30-minute
training sessions to familiarize them with a defined set of odor attributes (e.g., sweetness, mint,
freshness, earthiness, herbal, woody, musty). The panelists must pass a post-training assessment to
ensure reliability.

e Sample Preparation: Dissolve menthol isomer standards in odorless liquid paraffin. Prepare serial
dilutions (e.g., using a dilution factor of 2) covering a concentration range from approximately
3.125%10~* mg/L to 5.000x10-3 mg/L. Transfer aliquants to dark brown glass bottles to prevent
photodegradation.

¢ Quantitative Descriptive Analysis (QDA): In a controlled sensory chamber (approx. 20°C), present
samples to panelists in a randomized order. Use a 10-point scale (1=weak, 10=very strong) to score
the intensity of each pre-defined odor attribute. Each sample should be evaluated in triplicate.

e Detection Threshold Determination: Use the Three-Alternative Forced-Choice (3-AFC) procedure.
In each test, present three bottles (one containing the odorant, two containing blank solvent) and ask
the panelist to identify the odd one. The detection threshold is statistically determined from the
concentration series based on correct identifications.

Computational Molecular Docking Protocol

e Receptor Preparation: Obtain the 3D structures of the target olfactory receptors (e.g., OIlfr874,
OR8B8, OR8B12). If experimental structures are unavailable, use homology modeling to generate
reliable protein models.

¢ Ligand Preparation: Draw the 3D chemical structures of the menthol isomers. Optimize their
geometry using computational chemistry tools and assign appropriate charges.

¢ Molecular Docking: Perform docking simulations using specialized software (e.g., AutoDock Vina,
GOLD). Define a docking box that encompasses the putative binding site of the olfactory receptor.
Set the software to account for flexible ligand bonds.

¢ Interaction Analysis: Analyze the top-ranking docking poses for each isomer-receptor complex.
Identify specific amino acid residues involved in interactions (e.g., hydrogen bonds, hydrophobic
contacts). Calculate the binding energy (kcal/mol) for each complex to quantify binding affinity.

Molecular Recognition Workflow

The following diagram illustrates the logical workflow and key interactions involved in the molecular

recognition of (+)-neomenthol by an olfactory receptor, as revealed by the cited study.
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caption: Workflow for investigating the molecular recognition of (+)-neomenthol by olfactory receptors.

Key Insights for Research & Development

e Stereochemistry is Crucial: The significant differences in odor profile and detection threshold
among the isomers underscore that the 3D orientation of functional groups is a primary determinant
of olfactory perception [1]. This is critical for the design of novel flavor compounds.

e Target Human Homologs: For research focused on human olfaction or drug development, prioritize
the study of the human homologous receptors OR8B8 and OR8B12, which were computationally
identified as functional counterparts to the mouse menthol receptor Olfr874 [1].

¢ Residues for Mutation Studies: The key residues identified (e.g., His-55 in OIfr874, Tyr-94 in
OR8B38) are prime targets for site-directed mutagenesis experiments to validate and further explore
the binding pocket's architecture [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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